REACTION_SMILES
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[CH3:20][N:21]([c:22]1[cH:23][cH:24][n:25][cH:26][cH:27]1)[CH3:28].[Cl:17][CH2:18][Cl:19].[NH2:8][CH2:9][CH2:10][c:11]1[n:12][cH:13][cH:14][cH:15][cH:16]1.[O:1]=[C:2]1[CH2:3][CH2:4][C:5](=[O:6])[O:7]1>>[O:1]=[C:2]([CH2:3][CH2:4][C:5](=[O:6])[OH:7])[NH:8][CH2:9][CH2:10][c:11]1[n:12][cH:13][cH:14][cH:15][cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)c1ccncc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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ClCCl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NCCc1ccccn1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C1CCC(=O)O1
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Name
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Type
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product
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Smiles
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O=C(O)CCC(=O)NCCc1ccccn1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |